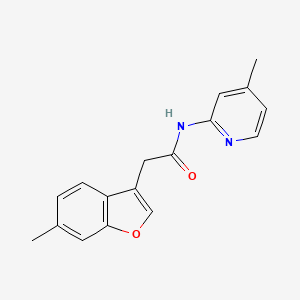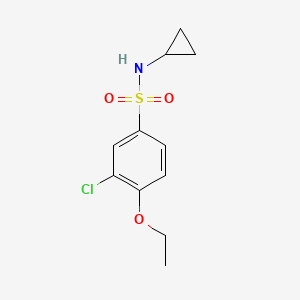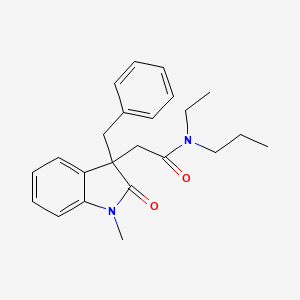![molecular formula C16H24N2O2S B5303071 N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of mitochondrial complex I and is known to cause Parkinson's disease-like symptoms in humans and animals.
作用機序
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide exerts its toxic effects by inhibiting mitochondrial complex I, which is involved in the electron transport chain. This results in the production of reactive oxygen species and the depletion of ATP, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide-induced Parkinson's disease-like symptoms are characterized by a decrease in dopamine levels in the brain, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This results in motor dysfunction, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This allows researchers to study the pathophysiology of Parkinson's disease and test potential therapeutic interventions. However, N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has several limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms.
将来の方向性
There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide. One area of interest is the development of new therapeutic interventions for Parkinson's disease. Another area of interest is the use of N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide as a tool to study the pathophysiology of other neurodegenerative diseases. Additionally, researchers may investigate the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease and explore potential interventions to mitigate these effects.
Conclusion
In conclusion, N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide is a synthetic compound that has been widely used in scientific research to study the pathophysiology of Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide inhibits mitochondrial complex I, leading to oxidative stress and cell death. While N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has several advantages for lab experiments, it also has limitations and only models a subset of Parkinson's disease symptoms. There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide, including the development of new therapeutic interventions for Parkinson's disease and the use of N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide as a tool to study other neurodegenerative diseases.
合成法
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide is synthesized through a multistep process that involves the reaction of 3-(4-morpholinyl)propylamine with 2-(phenylthio)propanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-14(21-15-6-3-2-4-7-15)16(19)17-8-5-9-18-10-12-20-13-11-18/h2-4,6-7,14H,5,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBJPIOWKSCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)


![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)
![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)